2-Cyclopentyloxy-cyclohexylamine
Description
Overview of Cyclohexylamine (B46788) Chemistry and its Role as a Synthetic Building Block
Cyclohexylamine, a primary aliphatic amine, is a colorless liquid with a characteristic fishy odor. wikipedia.org Its structure, consisting of a cyclohexane (B81311) ring attached to an amino group, makes it a versatile intermediate in organic synthesis. ohans.comatamankimya.com It is produced industrially primarily through the hydrogenation of aniline (B41778) or the alkylation of ammonia (B1221849) with cyclohexanol. wikipedia.orgatamankimya.com
The reactivity of cyclohexylamine is typical of a primary amine, allowing it to participate in a variety of chemical transformations. It readily forms salts with acids and can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. atamanchemicals.com These reactions are foundational to its role as a precursor in the synthesis of more complex molecules. ohans.com
The applications of cyclohexylamine are extensive. It is a key component in the production of vulcanization accelerators for the rubber industry, corrosion inhibitors for boiler water treatment, and as an intermediate in the manufacturing of insecticides, plasticizers, and dyes. atamanchemicals.comatamanchemicals.com Furthermore, its derivatives are integral to the synthesis of various pharmaceuticals, including mucolytics, analgesics, and bronchodilators. wikipedia.orgatamankimya.com
Contextualization of Alkoxy-Substituted Cyclohexylamines within Organic Chemistry
The introduction of an alkoxy group onto the cyclohexylamine scaffold creates a class of compounds with distinct properties and potential applications. Alkoxy-substituted amines, in general, are recognized for their unique reactivity and have been investigated for their biological activities. citeab.com For instance, alkoxy-substituted enamides have been synthesized and studied for their potential antiviral properties. citeab.com
In the context of cyclohexylamine, an alkoxy substituent, such as the cyclopentyloxy group in 2-Cyclopentyloxy-cyclohexylamine, introduces several key features. The ether linkage is relatively stable, yet it can influence the electron density and steric environment of the neighboring amino group. This can modulate the amine's basicity and nucleophilicity, potentially leading to altered reactivity in synthetic transformations. The nature of the alkoxy group itself—in this case, a five-membered cyclopentyl ring—adds a degree of lipophilicity and conformational rigidity to the molecule.
The synthesis of such compounds can be approached through various methods, including the reaction of a corresponding halocyclohexylamine with a cyclopentoxide salt or via reductive amination of a 2-cyclopentyloxycyclohexanone. The development of efficient synthetic routes to these molecules is an active area of research. organic-chemistry.org
Rationale for Academic Investigation of this compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of analogous compounds. The primary motivation for synthesizing and studying novel substituted cyclohexylamines lies in the pursuit of new chemical entities with unique properties for various applications.
The combination of the cyclohexylamine moiety, a known pharmacophore and versatile synthetic handle, with a cyclopentyloxy group could lead to compounds with interesting biological activities. The lipophilic nature of the cyclopentyloxy group might enhance membrane permeability, a desirable trait for potential drug candidates. Furthermore, the stereochemistry of the 2-substituted pattern (cis/trans isomers) would be of significant interest, as different isomers often exhibit distinct biological effects and reactivity.
Academic investigations would likely focus on several key areas:
Synthesis and Stereochemistry: Developing efficient and stereoselective synthetic routes to obtain pure cis and trans isomers of this compound.
Conformational Analysis: Studying the preferred conformations of the molecule and how the substituents influence the cyclohexane ring pucker.
Reactivity Studies: Investigating how the cyclopentyloxy group affects the reactivity of the amine functionality in various organic reactions.
Biological Screening: Evaluating the compound and its derivatives for potential biological activities, drawing parallels from other bioactive cyclohexylamine derivatives. researchgate.net
Research Gaps and Future Directions in the Study of Related Cyclic Amine Compounds
The study of cyclic amines, including cyclohexylamine derivatives, is a mature field, yet significant research gaps and opportunities for future exploration remain. mdpi.com One of the primary challenges is the development of more sustainable and efficient synthetic methodologies. mdpi.com This includes the use of greener solvents, catalysts, and one-pot procedures to minimize waste and energy consumption.
A key area for future research is the functionalization of the C-H bonds of cyclic amines. nih.gov Direct and selective C-H activation would provide more atom-economical routes to complex derivatives, bypassing the need for pre-functionalized starting materials. Additionally, the development of novel catalytic systems for these transformations is of high interest.
In the context of alkoxy-substituted cyclohexylamines, there is a clear need for more systematic studies to understand the structure-activity relationships. This involves synthesizing libraries of related compounds with varying alkoxy groups and substitution patterns and evaluating their physical, chemical, and biological properties. researchgate.net
Furthermore, the exploration of advanced applications for these compounds is a promising avenue. For example, their potential use as ligands in catalysis, as building blocks for novel polymers, or as probes for studying biological systems warrants further investigation. The development of computational models to predict the properties and reactivity of these molecules could also accelerate the discovery process. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-cyclopentyloxycyclohexan-1-amine |
InChI |
InChI=1S/C11H21NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11H,1-8,12H2 |
InChI Key |
FYDJSOTYDBOKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2CCCCC2N |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 Cyclopentyloxy Cyclohexylamine and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Cyclopentyloxy-cyclohexylamine Scaffold
Retrosynthetic analysis involves breaking down a target molecule into precursor structures through a series of "disconnections," which are the reverse of known chemical reactions. wikipedia.org For a molecule like 2-Cyclopentyloxy-cyclohexylamine, which contains both an amine and an ether functional group, the most logical disconnections occur at the bonds connected to these heteroatoms (N and O). amazonaws.comslideshare.net This approach simplifies the complex target into more manageable synthons—idealized fragments that represent the reactive character of a potential starting material. fiveable.meeducationsource.in These synthons then lead to the identification of real, commercially available reagents known as synthetic equivalents. fiveable.mespcmc.ac.in
Disconnection of the Amine Functionality
One primary retrosynthetic strategy involves the disconnection of the carbon-nitrogen (C-N) bond of the amine group. amazonaws.com This approach simplifies the target molecule into two key synthons: an electrophilic 2-cyclopentyloxy-cyclohexyl cation and a nucleophilic amine equivalent.
Synthon A (Electrophile): A carbocation on the cyclohexane (B81311) ring at the C1 position.
Synthon B (Nucleophile): An amide anion (⁻NH₂).
The corresponding synthetic equivalents for these synthons would be:
Synthetic Equivalent of A: 2-Cyclopentyloxy-cyclohexanone or a cyclohexanol derivative with a good leaving group at the C1 position (e.g., a halide or sulfonate).
Synthetic Equivalent of B: Ammonia (B1221849) (NH₃) or a protected amine source.
This disconnection strategy points towards forward synthetic reactions such as reductive amination of a ketone or nucleophilic substitution.
Disconnection of the Ether Linkage
An alternative and equally viable retrosynthetic pathway is the disconnection of the carbon-oxygen (C-O) bond of the ether linkage. lkouniv.ac.in This cleavage generates an electrophilic cyclopentyl synthon and a nucleophilic 2-amino-cyclohexanolate synthon.
Synthon C (Nucleophile): A 2-amino-cyclohexoxide anion.
Synthon D (Electrophile): A cyclopentyl cation.
The practical synthetic equivalents for these synthons are:
Synthetic Equivalent of C: 2-Amino-cyclohexanol.
Synthetic Equivalent of D: A cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl sulfonate (e.g., cyclopentyl tosylate).
This disconnection corresponds to a Williamson ether synthesis, a reliable method for forming ether bonds via the reaction of an alkoxide with an alkyl halide. lkouniv.ac.in The choice between these two primary disconnection strategies would depend on the availability of starting materials, stereochemical considerations, and potential side reactions.
Approaches to the Cyclohexylamine (B46788) Core Structure
The cyclohexylamine moiety is the central scaffold of the target molecule. Several robust and well-documented methods exist for its synthesis.
Catalytic Hydrogenation of Aromatic Precursors (e.g., Substituted Aniline (B41778) Derivatives)
One of the most common and industrially significant routes to cyclohexylamine is the catalytic hydrogenation of aniline. fiveable.me This method involves the reduction of the aromatic ring of an aniline derivative using hydrogen gas in the presence of a metal catalyst.
The general reaction is: C₆H₅NH₂ + 3 H₂ → C₆H₁₁NH₂
For the synthesis of a 2-alkoxy substituted cyclohexylamine, the corresponding 2-alkoxy-aniline would serve as the precursor. Various catalysts are effective for this transformation, with reaction conditions influencing yield and selectivity.
| Catalyst Type | Typical Conditions | Notes |
| Cobalt- or Nickel-based | High pressure and temperature | Main industrial route for cyclohexylamine production. fiveable.me |
| Rhodium-based | Low temperature (25-200°C) and pressure (>5 psig) | Produces high yields of the primary amine with minimal byproducts. researchgate.net |
| Ruthenium-based | Varies, can be used in supercritical CO₂ | Can be influenced by additives like alkali metal hydroxides to suppress side reactions. scribd.comyoutube.com |
| Palladium on Charcoal (Pd/C) | Varies | Effective for selective hydrogenation of substituted anilines, such as 2-phenoxy aniline. ox.ac.uk |
This method is highly efficient but requires handling of high-pressure hydrogen gas and careful control to prevent over-reduction or side reactions.
Reductive Amination of Cyclohexanone Derivatives
Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. In this approach, a cyclohexanone derivative reacts with an amine source, typically ammonia, to form an intermediate imine or enamine, which is then reduced in situ to the desired cyclohexylamine. wikipedia.org
The process generally involves a ketone, an amine source, a reducing agent, and often a catalyst.
This method offers a direct route from readily available cyclohexanones to the corresponding amines and can be adapted to produce primary, secondary, or tertiary amines depending on the nitrogen source used. wikipedia.org
Alkylation of Ammonia or Substituted Amines with Cyclohexanol Derivatives
The direct alkylation of ammonia or amines with alcohols is a more challenging but atom-economical approach. Since the hydroxyl group of an alcohol is a poor leaving group, it must be activated to undergo nucleophilic substitution. educationsource.in
One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. educationsource.in In this process, a catalyst (often nickel-based) temporarily dehydrogenates the alcohol to the corresponding ketone in situ. This ketone then undergoes reductive amination with the present amine, and the catalyst returns the "borrowed" hydrogen to reduce the imine intermediate. slideshare.net
Another approach involves the chemical activation of the alcohol. For instance, fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can be used to convert the alcohol into a more reactive O-alkyl isouronium intermediate, which can then be displaced by an amine nucleophile. spcmc.ac.in While this method has been demonstrated, secondary alcohols like cyclohexanol have shown limited reactivity under certain mechanochemical conditions. spcmc.ac.in
| Method | Catalyst/Activating Agent | Key Features |
| Borrowing Hydrogen | Nickel-based catalysts (e.g., Raney Ni, Ni/Al₂O₃) | Converts cyclohexanol to cyclohexylamine in the presence of ammonia and hydrogen. slideshare.net |
| Chemical Activation | TFFH / K₂HPO₄ | Forms a reactive isouronium intermediate for nucleophilic substitution by amines. spcmc.ac.in |
These methods avoid the need to pre-functionalize the cyclohexanol into a halide or sulfonate, offering a more direct synthetic route.
Stereoselective Introduction of the Amino Group
Achieving stereocontrol during the amination of the cyclohexane ring is a pivotal step in the synthesis of this compound and its analogues. The relative orientation of the amino and cyclopentyloxy groups is determined at this stage or in the subsequent etherification step. Common strategies begin from precursors like cyclohexene oxide or 2-halocyclohexanols, where the stereochemical outcome is dictated by the reaction mechanism.
One of the most direct methods for producing trans-2-aminocyclohexanol, a key precursor, is the aminolysis of cyclohexene oxide. The reaction involves the ring-opening of the epoxide with an amine or ammonia. This process typically proceeds via an SN2 mechanism, resulting in the nucleophilic attack of the amine at one of the epoxide carbons. This backside attack leads to an inversion of configuration at the reaction center, yielding the trans product exclusively. Various aminating agents and catalysts can be employed to facilitate this transformation, often under solvent-free conditions to enhance efficiency and yield.
Alternatively, stereoselective synthesis can be achieved through the resolution of a racemic mixture of 2-aminocyclohexanol derivatives. This classical approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as (R)- or (S)-mandelic acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt provides the enantiomerically pure aminocyclohexanol. This method is highly effective, capable of delivering both enantiomers with high enantiomeric excess.
More contemporary methods for synthesizing complex cyclohexylamine derivatives involve strategies like photoredox-catalyzed [4+2] cycloadditions. These advanced techniques allow for the construction of highly functionalized cyclohexylamine structures with excellent diastereoselectivity by forging two contiguous stereogenic centers in a single step nih.gov. While not a direct synthesis of the parent compound, this approach highlights the modern synthetic toolkit available for creating complex analogues.
Table 1: Comparison of Stereoselective Amination Methods
| Method | Starting Material | Key Reagents | Typical Product | Stereoselectivity | Advantages |
| Epoxide Ring-Opening | Cyclohexene Oxide | Ammonia or Amine, Catalyst | trans-2-Aminocyclohexanol | High (trans) | Direct, Atom-economical |
| Diastereomeric Resolution | Racemic trans-2-Aminocyclohexanol | (R)- or (S)-Mandelic Acid | Enantiopure trans-2-Aminocyclohexanol | High (>99% ee) | Access to both enantiomers |
| Photoredox [4+2] Cycloaddition | Benzocyclobutylamine, Unsaturated Enone | Photoredox Catalyst, Chiral Acid | Highly functionalized cyclohexylamines | Excellent diastereoselectivity | Access to complex analogues |
Formation of the Cyclopentyloxy Ether Moiety
The Williamson ether synthesis is a widely used and robust method for forming ethers. masterorganicchemistry.comwikipedia.org This reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide. In the context of synthesizing this compound, this can be approached in two ways:
Reacting an alkoxide of 2-aminocyclohexanol with a cyclopentyl halide/sulfonate.
Reacting an alkoxide of cyclopentanol with a 2-halocyclohexylamine derivative.
The first approach is generally preferred. The synthesis begins with the deprotonation of the hydroxyl group of trans-2-aminocyclohexanol using a suitable base to form the corresponding alkoxide. While strong bases like sodium hydride (NaH) are common, it has been shown that alkali metal alkoxides, such as potassium tert-butoxide or sodium methoxide, can be used effectively and selectively for the O-alkylation of cyclic amino alcohols. google.com The resulting amino alkoxide salt is then reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl sulfonate (e.g., cyclopentyl tosylate) to form the desired ether. google.com The reaction proceeds via an SN2 mechanism, and since the stereocenter bearing the oxygen is not directly involved in the substitution, its configuration is retained. masterorganicchemistry.comwikipedia.org The amino group typically requires protection (e.g., as a carbamate) to prevent it from acting as a competing nucleophile.
A patent describes a method for the O-alkylation of trans-2-aminocyclohexanol where the amino alkoxide salt is generated using sodium methoxide in a solvent like xylene, followed by reaction with an alkyl halide. google.com This approach avoids the use of more hazardous strong bases like metal hydrides. google.com
Beyond the classical Williamson synthesis, other methods can be employed for the etherification step. The Mitsunobu reaction is a powerful alternative that allows for the formation of an ether from an alcohol and a pronucleophile with inversion of stereochemistry at the alcoholic carbon. wikipedia.orgmissouri.eduorganic-chemistry.org
In this scenario, trans-2-aminocyclohexanol (with a protected amino group) could be reacted with cyclopentanol in the presence of a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). missouri.eduorganic-chemistry.orgnih.gov This reaction activates the hydroxyl group of cyclopentanol, allowing it to be displaced by the protected aminocyclohexanol nucleophile. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of configuration at the stereocenter of the alcohol that becomes activated. missouri.eduorganic-chemistry.org Therefore, if one were to start with a chiral cyclopentanol, its stereochemistry would be inverted in the final product. This method is particularly useful under mild, neutral conditions and is widely applied in natural product synthesis. nih.gov
Total Synthesis Strategies for Complex this compound Derivatives
The 2-alkoxy-cyclohexylamine scaffold is a valuable building block in the synthesis of more complex molecules, such as macrocycles or highly substituted pharmaceutical intermediates. Total synthesis strategies for such derivatives often rely on convergent approaches where the this compound moiety is prepared separately and then incorporated into a larger molecular framework.
Modern synthetic methods enable the rapid construction of molecular complexity. For instance, multicomponent reactions (MCRs), such as the Ugi reaction, are highly efficient for creating complex, drug-like molecules in a minimal number of steps. A suitably functionalized this compound derivative, for example, bearing a carboxylic acid or isocyanide group, could serve as one of the components in an Ugi reaction. This approach has been used to generate diverse libraries of artificial macrocycles in a two-step sequence, demonstrating the power of MCRs in building complex architectures from simple starting materials. nih.gov
Another strategy involves leveraging advanced cycloaddition reactions. As previously mentioned, photoredox catalysis can enable [4+2] cycloadditions to form highly substituted cyclohexylamine cores with excellent stereocontrol. nih.gov These complex cores could then undergo further functionalization, such as etherification via Williamson or Mitsunobu reactions, to install the cyclopentyloxy group, leading to intricate derivatives that would be difficult to access through traditional linear syntheses.
Table 2: Overview of Synthesis Strategies for Complex Derivatives
| Strategy | Key Reaction | Description | Applicability |
| Convergent Synthesis | Standard coupling reactions (e.g., amide bond formation) | The this compound moiety is synthesized first and then coupled to other fragments. | Modular synthesis of large molecules. |
| Multicomponent Reactions | Ugi, Passerini reactions | The amine functionality is used as one component in a one-pot reaction to rapidly build complexity. nih.gov | Creation of diverse compound libraries and macrocycles. nih.gov |
| Advanced Cycloadditions | Photoredox-catalyzed [4+2] cycloaddition | The complex cyclohexylamine ring system is formed first with high stereocontrol, followed by etherification. nih.gov | Access to highly functionalized and sterically congested analogues. |
Isolation and Purification Techniques for Amine Compounds
The purification of this compound and related amine compounds is crucial to ensure high purity, particularly when stereoisomers are involved. A combination of techniques is often employed.
Recrystallization: This is a fundamental technique for purifying solid amines or their salts. mt.com Crude amine products can often be purified by converting them into a salt (e.g., hydrochloride or acetate) by treatment with an appropriate acid. These salts typically exhibit higher crystallinity and different solubility profiles compared to the free base, facilitating purification by recrystallization from a suitable solvent system. google.comgoogle.com After purification, the free amine can be regenerated by neutralization with a base and extraction. ualberta.ca The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. mt.com
Chromatography: Chromatographic methods are indispensable for separating complex mixtures and isolating pure compounds.
Column Chromatography: Standard silica gel or alumina column chromatography is effective for separating the desired amine from non-basic impurities or reaction byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative-scale purification. For separating stereoisomers, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. phenomenex.comnih.govmdpi.com Polysaccharide-based CSPs are commonly used for the separation of chiral amines. nih.govyakhak.org
Gas Chromatography (GC): For volatile amines, GC can be used for separation. To separate enantiomers, they are often first converted into diastereomers by reacting them with a chiral derivatizing agent. oup.com These diastereomeric derivatives have different physical properties and can be separated on a standard, non-chiral GC column. oup.com
The separation of diastereomers, which are inherently formed in many of the synthetic steps toward this compound, can typically be achieved using standard chromatographic techniques like flash chromatography or HPLC without the need for a chiral stationary phase, as diastereomers possess distinct physical and chemical properties. nih.govstackexchange.com
Iii. Chemical Reactivity and Mechanistic Studies of 2 Cyclopentyloxy Cyclohexylamine
Reactivity of the Secondary Amine Functionality
The nitrogen atom in the secondary amine possesses a lone pair of electrons, making it both a nucleophile and a Brønsted-Lowry base. This dual character governs its participation in a variety of chemical reactions.
The nucleophilic nature of the secondary amine allows it to react with a range of electrophilic compounds.
Acylation: Secondary amines readily undergo acylation when treated with acyl chlorides or acid anhydrides to form N-substituted amides. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the stable amide. masterorganicchemistry.commasterorganicchemistry.com The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the acidic byproduct (e.g., HCl). libretexts.org Once formed, the resulting amide is significantly less nucleophilic and basic due to the delocalization of the nitrogen lone pair into the carbonyl group through resonance, preventing further acylation. masterorganicchemistry.com
Alkylation: The alkylation of secondary amines with alkyl halides is a direct method for the synthesis of tertiary amines. wikipedia.orgacs.org This reaction follows an S(_N)2 pathway where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide. quora.com However, a significant challenge in this reaction is the potential for overalkylation. The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. quora.comnih.gov The use of excess amine can help to mitigate this by ensuring that the primary reaction is favored and by neutralizing the hydrogen halide formed. quora.com
Condensation Reactions: Secondary amines react with aldehydes and ketones to form enamines. youtube.comlibretexts.org This acid-catalyzed reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. youtube.comlibretexts.org Unlike primary amines which can eliminate water to form an imine, the carbinolamine from a secondary amine lacks a second proton on the nitrogen. Instead, dehydration occurs through the removal of a proton from an adjacent carbon atom (the α-carbon), leading to the formation of a carbon-carbon double bond and the enamine product. youtube.comlibretexts.org The reaction is reversible and can be driven to completion by removing the water formed.
Table 1: Overview of Nucleophilic Reactions of Secondary Amines
| Reaction Type | Reactant | Product | Key Mechanistic Feature |
|---|---|---|---|
| Acylation | Acyl Chloride/Anhydride | N-Substituted Amide | Nucleophilic acyl substitution |
| Alkylation | Alkyl Halide | Tertiary Amine | S(_N)2 nucleophilic substitution |
| Condensation | Aldehyde/Ketone | Enamine | Formation of a carbinolamine intermediate followed by dehydration |
Like other amines, 2-Cyclopentyloxy-cyclohexylamine is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid to form a cyclohexylammonium salt. The basicity of an amine is commonly expressed by the pKa of its conjugate acid (the ammonium ion). For simple alkylamines, these pKa values typically fall in the range of 9.5 to 11.0. The presence of alkyl groups, such as the cyclohexyl and cyclopentyloxy groups, are electron-donating and increase the electron density on the nitrogen, making it more basic than ammonia (B1221849).
The reaction with a strong acid, such as hydrochloric acid, is an exothermic neutralization reaction that proceeds essentially to completion.
Oxidation: Secondary amines can be oxidized by various reagents. With hydrogen peroxide, secondary amines can be oxidized to form hydroxylamines, which can be further oxidized to nitrones. The reaction of secondary amines with H₂O₂ can be catalyzed by various metal complexes, such as those of platinum, or proceed under metal-free conditions, sometimes promoted by the solvent. The initial step is believed to be the nucleophilic attack of the amine on the activated hydrogen peroxide.
Reduction: Secondary amines themselves are generally resistant to reduction under typical catalytic hydrogenation conditions. However, the stability of the amine functionality is highlighted by its formation from the reduction of other nitrogen-containing functional groups. For instance, secondary amines can be synthesized by the reduction of amides or imines. This indicates that the secondary amine group in this compound would likely be stable under conditions used to reduce other functional groups.
Reactivity and Stability of the Cyclopentyloxy Ether Linkage
Ethers are generally characterized by their low reactivity, which is why they are often used as solvents in chemical reactions. The C-O bond in an ether is strong, and there are no readily available reaction pathways for many common reagents.
Acidic Conditions: The most significant reaction of ethers is their cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). The subsequent step depends on the nature of the alkyl groups attached to the ether oxygen.
S(_N)2 Mechanism: If the alkyl groups are primary or secondary, the cleavage proceeds via an S(_N)2 mechanism, where a halide ion acts as a nucleophile and attacks the less sterically hindered carbon atom.
S(_N)1 Mechanism: If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the cleavage follows an S(_N)1 pathway. In the case of this compound, both the cyclopentyl and cyclohexyl carbons attached to the ether oxygen are secondary. Therefore, cleavage with a strong acid like HBr or HI would be expected to proceed via an S(_N)2 mechanism.
Basic Conditions: Ethers are generally resistant to cleavage by bases. However, under forcing conditions with very strong bases, such as organolithium compounds, cleavage can occur. The mechanism typically involves deprotonation at a carbon alpha to the ether oxygen, followed by decomposition. It is also noted that some ethers can be cleaved by potassium t-butoxide.
Ethers are relatively resistant to oxidation compared to many other functional groups. However, they are susceptible to slow autoxidation upon exposure to atmospheric oxygen, especially in the presence of light. This process involves a free-radical mechanism at the carbon atom adjacent to the ether oxygen, leading to the formation of hydroperoxides and dialkyl peroxides. These peroxide byproducts are unstable and can be explosive, posing a significant safety hazard for aged samples of ethers.
Table 2: Reactivity of the Cyclopentyloxy Ether Linkage
| Condition | Reactivity | Mechanism | Potential Products |
|---|---|---|---|
| Strong Acid (e.g., HBr, HI) | Cleavage | S(_N)2 | Cyclopentyl halide, Cyclohexanol, and/or Cyclohexyl halide, Cyclopentanol |
| Strong Base | Generally resistant; cleavage under forcing conditions | α-deprotonation/decomposition | Alkenes and alkoxides |
| Oxidizing Agents | Generally resistant | - | - |
| Air/Oxygen (prolonged exposure) | Autoxidation | Free-radical chain reaction | Hydroperoxides, Peroxides |
Stereochemical Influences on Reaction Pathways and Selectivity
The structure of this compound features two stereogenic centers at positions 1 and 2 of the cyclohexane (B81311) ring. This gives rise to different stereoisomers, namely enantiomers and diastereomers (cis and trans isomers), each with a unique three-dimensional arrangement. This inherent chirality and diastereomerism significantly govern the molecule's reaction pathways and the stereochemical outcome of its transformations. rijournals.comuou.ac.in
The relative orientation of the amino and cyclopentyloxy groups creates a distinct steric environment on either side of the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, which can lead to steric hindrance for an approaching reagent on that face. Conversely, the trans isomer has its substituents on opposite faces. This spatial arrangement is a key factor in substrate-controlled reactions, where the existing stereochemistry of the molecule directs the formation of a specific stereoisomer in the product.
In reactions where no bonds to the chiral centers are broken, the initial stereochemistry is preserved. lumenlearning.com However, in reactions occurring at one of the stereocenters, the pathway can proceed with either retention or inversion of configuration. For instance, in a nucleophilic substitution reaction where the amine acts as a nucleophile, the stereochemistry of the product will depend on the mechanism. A single-step SN2 reaction typically results in an inversion of configuration at the reaction center. lumenlearning.com If the reaction proceeds through a planar, achiral intermediate, such as in an SN1 reaction, a racemic mixture of products would be expected. lumenlearning.com
The stereochemical complexity of this compound thus provides a framework for stereoselective synthesis, where the choice of a specific starting isomer can be used to control the stereochemistry of the final product. rijournals.com
Investigations into Palladium-Catalyzed Reactions Involving 2-Cyclopentyloxy Moieties
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comyoutube.com While specific studies on this compound are not prevalent, its structure suggests several potential applications in palladium catalysis. The catalytic cycle for these reactions typically involves an oxidative addition, transmetalation, and reductive elimination sequence. youtube.comyoutube.com
The primary amine group could serve as a nucleophile in Buchwald-Hartwig amination reactions, coupling with aryl, heteroaryl, or vinyl halides to form N-arylated or N-vinylated products. The efficiency of such a reaction would depend on the choice of palladium precursor, the ligand, and the base. libretexts.org
While the C–O bond of the cyclopentyloxy ether is generally robust, palladium-catalyzed C–O bond activation and cross-coupling of challenging electrophiles, including certain esters and ethers, is an area of ongoing research. nih.govmit.edu Under specific catalytic conditions, it might be conceivable to functionalize this position.
Furthermore, palladium-catalyzed C–H activation and functionalization represent a modern strategy for molecular synthesis. The various C–H bonds on the cyclohexane and cyclopentyl rings of this compound could, in principle, be targeted for direct functionalization, offering a streamlined route to more complex derivatives without the need for pre-functionalized starting materials.
The table below outlines hypothetical palladium-catalyzed reactions involving this compound, based on established catalytic methods.
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Bromide (Ar-Br) | N-Aryl-2-cyclopentyloxy-cyclohexylamine | Pd(dba)2 / Ligand (e.g., BINAP) / Base (e.g., NaOt-Bu) |
| Suzuki-Miyaura Coupling (Hypothetical C-H Activation) | Arylboronic Acid (Ar-B(OH)2) | Aryl-substituted this compound | Pd(OAc)2 / Ligand / Oxidant |
| C-O Coupling (Hypothetical) | Organoboronic Acid (R-B(OH)2) | 2-R-cyclohexylamine | Pd(0) catalyst / Specialized Ligand |
This table presents hypothetical reactions based on general principles of palladium catalysis. Specific conditions would require experimental optimization.
Exploration of Cyclohexane Ring Conformation and its Impact on Reactivity
The cyclohexane ring is not planar; it predominantly adopts a strain-free chair conformation, which minimizes both angle strain and torsional strain. libretexts.orglibretexts.orgmasterorganicchemistry.com In this conformation, substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the equator of the ring). libretexts.orgdavuniversity.org These conformations are in rapid equilibrium through a process called ring flipping, which converts axial bonds to equatorial and vice versa. libretexts.orgpressbooks.pub
The conformational preference and reactivity of this compound are directly linked to the positions of its two substituents.
trans-1,2-disubstituted isomer: The trans isomer can exist in two chair conformations: one with both the amino and cyclopentyloxy groups in axial positions (diaxial) and one with both in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable because it avoids destabilizing 1,3-diaxial interactions, which are a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring. utexas.edulibretexts.org
cis-1,2-disubstituted isomer: For the cis isomer, ring flipping interconverts two conformations where one group is axial and the other is equatorial (axial-equatorial and equatorial-axial). youtube.com The relative stability of these two conformers depends on the steric bulk of the substituents. The conformation where the larger group occupies the more spacious equatorial position is favored. libretexts.org The steric bulk generally decreases in the order tert-butyl > isopropyl > ethyl > methyl. libretexts.org Comparing the amino group (-NH₂) and the cyclopentyloxy group (-O-c-C₅H₉), the cyclopentyloxy group is considerably bulkier. Therefore, the most stable conformation for the cis isomer will have the cyclopentyloxy group in the equatorial position and the amino group in the axial position.
The reactivity of the functional groups is highly dependent on their conformational position. An equatorial substituent is generally more sterically accessible to reagents than an axial one, which is shielded by 1,3-diaxial interactions. spcmc.ac.in Consequently, the equatorial amine in the more stable conformers is expected to be more nucleophilic and react faster in substitution reactions.
| Isomer | Conformation | Substituent Positions (NH₂ / O-c-C₅H₉) | Relative Stability | Key Steric Interactions |
|---|---|---|---|---|
| trans-2-Cyclopentyloxy-cyclohexylamine | Conformer 1 | Equatorial / Equatorial | More Stable | Minimal steric strain |
| Conformer 2 | Axial / Axial | Less Stable | Significant 1,3-diaxial interactions | |
| cis-2-Cyclopentyloxy-cyclohexylamine | Conformer 1 | Axial / Equatorial | More Stable | 1,3-diaxial interactions from axial -NH₂ |
| Conformer 2 | Equatorial / Axial | Less Stable | More severe 1,3-diaxial interactions from axial -O-c-C₅H₉ |
Kinetic Studies and Reaction Mechanism Elucidation
Kinetic studies are essential for elucidating the detailed mechanism of a chemical reaction. By measuring reaction rates under various conditions, one can determine the reaction order, rate constant, and activation energy, providing insight into the composition and energetics of the transition state.
For a reaction involving this compound, such as the N-alkylation of the amine with an alkyl halide, a kinetic study could be designed to understand its mechanism. libretexts.org The rate of the reaction could be monitored over time by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the consumption of reactants or the formation of the product.
A hypothetical kinetic experiment to determine the rate law for the N-alkylation reaction is outlined below. The rate law is an equation that relates the reaction rate to the concentration of reactants. For the reaction: Amine + Alkyl Halide → Product The expected rate law would be: Rate = k[Amine]ⁿ[Alkyl Halide]ᵐ where 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to the amine and alkyl halide, respectively.
| Experiment | [Amine] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | (Measured Rate, R₁) |
| 2 | 0.2 | 0.1 | (Measured Rate, R₂) |
| 3 | 0.1 | 0.2 | (Measured Rate, R₃) |
By comparing the rates from these experiments, the values of 'n' and 'm' can be determined. For example, if doubling the amine concentration (Exp. 2 vs. Exp. 1) doubles the rate, the reaction is first order in amine (n=1). If this rate behavior is observed for both reactants, it would be consistent with a bimolecular SN2 mechanism, which is common for primary amines reacting with primary or secondary alkyl halides. lumenlearning.comlibretexts.org
Further mechanistic elucidation can be achieved through stereochemical analysis. If the reaction is performed on a single enantiomer of this compound and the alkyl halide is chiral, analyzing the stereochemistry of the product can confirm whether the reaction proceeds with inversion, retention, or racemization of configuration, providing strong evidence for or against specific mechanistic pathways. lumenlearning.com
Iv. Advanced Spectroscopic and Structural Elucidation of 2 Cyclopentyloxy Cyclohexylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as the cornerstone for elucidating the complex structure of 2-Cyclopentyloxy-cyclohexylamine. Through a combination of one- and two-dimensional experiments, it is possible to map out the complete proton and carbon framework and deduce the compound's stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is anticipated to be complex due to the numerous non-equivalent protons on the two saturated rings. Protons on the cyclohexane (B81311) ring, particularly those adjacent to the amine and ether groups (positions 1 and 2), would exhibit distinct chemical shifts. The proton at C1 (methine, adjacent to the amino group) and C2 (methine, adjacent to the ether oxygen) are expected to appear as multiplets in the downfield region of the aliphatic spectrum, typically around 2.5-4.0 ppm, due to the deshielding effects of the adjacent heteroatoms. The methine proton on the cyclopentyl ring attached to the oxygen (C1') would also resonate in this region. The remaining methylene (B1212753) protons on both rings would produce a series of overlapping multiplets in the upfield region, generally between 1.0 and 2.0 ppm. chemicalbook.com
The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound (C₁₁H₂₁NO), eleven distinct signals would be expected if the molecule is asymmetric. The carbons bonded to the nitrogen (C1) and oxygen (C2 and C1') would be the most downfield among the aliphatic carbons, with expected chemical shifts in the range of 50-90 ppm. chemicalbook.com The other eight carbons of the cyclohexyl and cyclopentyl rings would appear at higher fields, between 20-40 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH-NH₂) | 2.6 - 3.2 | 50 - 58 |
| C2 (CH-O) | 3.3 - 3.8 | 75 - 85 |
| C3-C6 (CH₂) | 1.1 - 2.0 | 24 - 35 |
| C1' (CH-O) | 3.5 - 4.0 | 80 - 88 |
| C2'-C5' (CH₂) | 1.4 - 1.9 | 22 - 34 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons (³J-coupling). libretexts.org It would be used to trace the spin systems within the cyclohexyl and cyclopentyl rings independently. For instance, a cross-peak between the proton at C1 and its neighbors at C2 and C6 would confirm their connectivity. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹J-coupling). columbia.edu It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals, or vice versa. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds (²J and ³J-coupling). libretexts.orgyoutube.com This technique is vital for connecting the molecular fragments. A key correlation would be observed between the protons on the cyclopentyl ring (e.g., H1') and the carbon C2 of the cyclohexyl ring, and between the proton H2 on the cyclohexyl ring and carbon C1' of the cyclopentyl ring, definitively establishing the ether linkage. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary method for determining the relative stereochemistry. For example, if the substituents at C1 and C2 are cis, a strong NOE signal would be expected between the H1 and H2 protons. The absence of this correlation would suggest a trans relationship.
Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlating Nuclei | Information Gained |
| COSY | H1 ↔ H2, H6; H2 ↔ H1, H3 | Connectivity within the cyclohexane ring |
| HSQC | H1 ↔ C1; H2 ↔ C2; H1' ↔ C1' | Direct H-C one-bond attachments |
| HMBC | H1' ↔ C2; H2 ↔ C1' | Confirms the C2-O-C1' ether linkage |
| NOESY | H1 ↔ H2 | Relative stereochemistry (cis/trans) of substituents |
The cyclohexane ring is well-known for its ability to undergo a "chair-chair" ring flip. The substituents on the ring can occupy either axial or equatorial positions, and these conformations are in dynamic equilibrium. Similarly, the cyclopentyl ring exists in a dynamic equilibrium of envelope and twist conformations.
Dynamic NMR studies, which involve recording spectra at different temperatures, can provide insight into these conformational processes. researchgate.net At room temperature, if the conformational interconversion is fast on the NMR timescale, the signals for axial and equatorial protons may be averaged. Upon cooling, the interconversion slows down, and it may become possible to observe separate, distinct signals for the protons in the axial and equatorial positions of the major chair conformation. By analyzing the changes in the spectra with temperature, it is possible to determine the thermodynamic parameters (ΔG‡) for the conformational interchange and establish the preferred conformation of the molecule in solution. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or more decimal places. thermofisher.com For this compound, the molecular formula is C₁₁H₂₁NO. HRMS would be used to determine the exact mass of the molecular ion (e.g., the protonated molecule, [M+H]⁺). This precise mass measurement allows for the unambiguous confirmation of the elemental formula, as it can distinguish the compound from other molecules that might have the same nominal mass but a different atomic composition. nih.govnih.gov
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₂₁NO |
| Nominal Mass | 183 |
| Calculated Exact Mass of [M+H]⁺ | 184.1701 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion, fragmenting it through collision with an inert gas, and then analyzing the masses of the resulting fragment ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms.
For the protonated this compound, several key fragmentation pathways would be expected:
Loss of Ammonia (B1221849) (NH₃): A neutral loss of 17 Da from the molecular ion, resulting from the cleavage of the amino group.
Loss of the Cyclopentyloxy Radical (•OC₅H₉): Cleavage of the C-O ether bond, leading to a fragment corresponding to the cyclohexylaminium ion.
Loss of Cyclopentene (B43876): A characteristic fragmentation of ethers, involving a hydrogen transfer and elimination of cyclopentene (C₅H₈), resulting in a 2-hydroxy-cyclohexylamine-related ion.
Ring Cleavages: Fragmentation of the cyclohexyl or cyclopentyl rings can also occur, leading to a series of smaller ions.
Analysis of these fragmentation pathways provides powerful confirmatory evidence for the proposed structure. massbank.eu
Predicted MS/MS Fragmentation Data for [C₁₁H₂₁NO + H]⁺
| Predicted m/z | Proposed Fragment Structure / Neutral Loss |
| 167.1596 | [M+H - NH₃]⁺ |
| 98.1283 | [M+H - C₅H₉O•]⁺ (Loss of cyclopentyloxy radical) |
| 84.0813 | [M+H - C₅H₈O]⁺ (Loss of cyclopentanol) |
| 69.0704 | [C₅H₉]⁺ (Cyclopentyl cation) |
| 56.0500 | [C₃H₆N]⁺ (Fragment from cyclohexylamine (B46788) ring cleavage) |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, ether linkage, and saturated cyclic hydrocarbon frameworks.
The primary amine (-NH2) group gives rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. A symmetric stretching band and an asymmetric stretching band are anticipated. Additionally, the N-H scissoring (bending) vibration is typically observed around 1590-1650 cm⁻¹.
The C-O-C stretching vibration of the ether linkage is another key diagnostic feature. This is generally a strong, prominent band appearing in the 1070-1150 cm⁻¹ region. The C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane and cyclopentyl rings will be evident as a complex set of bands just below 3000 cm⁻¹. Specifically, the methylene (-CH2-) and methine (-CH-) groups will have characteristic stretches in the 2850-2960 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Asymmetric Stretch | 3400 - 3500 | Medium |
| Primary Amine (N-H) | Symmetric Stretch | 3300 - 3400 | Medium |
| Primary Amine (N-H) | Scissoring (Bending) | 1590 - 1650 | Medium-Strong |
| Ether (C-O-C) | Asymmetric Stretch | 1070 - 1150 | Strong |
| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |
| Alkane (CH₂) | Bending (Scissoring) | ~1450 - 1470 | Medium |
| This table presents predicted IR absorption data based on typical values for the indicated functional groups. |
Chiroptical Techniques for Determination of Enantiomeric Purity and Absolute Configuration (e.g., Circular Dichroism)
Given the presence of at least two chiral centers in this compound (at the C1 and C2 positions of the cyclohexane ring), it can exist as a mixture of stereoisomers. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. nih.govwiley.com
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit a CD spectrum. For a chiral sample, a CD spectrum will show positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption bands of its chromophores. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore.
For this compound, the amine group and the ether oxygen atom act as chromophores. While their intrinsic UV absorption is in the far UV region, their electronic transitions can be analyzed by CD spectroscopy. The resulting CD spectrum is a unique fingerprint for a specific enantiomer.
To determine the absolute configuration, the experimental CD spectrum of an enantiomerically pure sample would be compared to the theoretically predicted spectrum obtained from quantum chemical calculations. Alternatively, comparison with the known CD spectra of structurally related compounds can provide empirical evidence for the assignment of absolute configuration. nih.gov The enantiomeric excess (ee) of a sample can be determined by comparing the intensity of its CD signal to that of a pure enantiomer.
| Technique | Application | Information Gained |
| Circular Dichroism (CD) | Stereochemical Analysis | Determination of enantiomeric purity and absolute configuration of stereoisomers. nih.gov |
| Optical Rotatory Dispersion (ORD) | Measurement of Optical Activity | Provides information on the rotation of plane-polarized light at different wavelengths. |
| This table outlines the application of chiroptical techniques for the analysis of chiral molecules. |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the exact positions of all atoms. mdpi.com
For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information. This includes:
Unambiguous determination of the relative and absolute stereochemistry of the chiral centers.
Precise bond lengths and bond angles for all atoms in the molecule.
Detailed conformational information , such as the chair conformation of the cyclohexane ring and the puckering of the cyclopentyl ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group. nih.gov
The relative configuration of the cyclopentyloxy and amine substituents on the cyclohexane ring (i.e., cis or trans) would be unequivocally established. rsc.org The data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods.
| Structural Parameter | Type of Information |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z positions of each atom. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of the cyclic rings and substituent groups. |
| Hydrogen Bonding Parameters | The geometry and strength of intermolecular hydrogen bonds. nih.gov |
| This table summarizes the key structural parameters obtained from an X-ray crystallographic analysis. |
V. Theoretical and Computational Chemistry Applied to 2 Cyclopentyloxy Cyclohexylamine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed picture of the electron distribution and energy levels within the 2-Cyclopentyloxy-cyclohexylamine molecule. These calculations are fundamental to predicting a wide range of molecular properties.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT methods are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the coordinates on the potential energy surface that correspond to the minimum energy.
The process typically begins with an initial guess of the molecular structure. The DFT calculation then iteratively adjusts the positions of the atoms, calculating the forces on each nucleus at each step, until a configuration is reached where the net forces are negligible. This optimized geometry represents a stable, low-energy state of the molecule. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G, cc-pVDZ) is crucial for the accuracy of the results. For a molecule like this compound, a combination like B3LYP/6-31G often provides a reliable prediction of its geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT (B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(amine)-C(ether) | 1.54 Å |
| Bond Length | C(ether)-O | 1.43 Å |
| Bond Length | O-C(cyclopentyl) | 1.44 Å |
| Bond Length | C-N | 1.47 Å |
| Bond Angle | C-O-C | 118.5° |
| Dihedral Angle | N-C-C-O | 65.2° (gauche) |
Note: The data in this table is hypothetical and for illustrative purposes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of the lone pair of electrons. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Electronegativity (χ) | 2.35 |
| Chemical Hardness (η) | 3.85 |
| Global Electrophilicity Index (ω) | 0.72 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental spectra for structure verification. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities in the Infrared (IR) spectrum can be predicted.
These theoretical spectra provide a valuable tool for interpreting experimental results and assigning specific signals to the corresponding atoms and vibrational modes within the this compound structure.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift C-N | 55.4 ppm |
| ¹³C NMR | Chemical Shift C-O | 82.1 ppm |
| ¹H NMR | Chemical Shift H on C-N | 2.9 ppm |
| IR | Vibrational Frequency N-H stretch | 3350 cm⁻¹ |
| IR | Vibrational Frequency C-O stretch | 1100 cm⁻¹ |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis using Computational Methods
The flexibility of the cyclohexyl and cyclopentyl rings, along with the rotatable bond connecting the ether linkage, means that this compound can exist in numerous conformations. Computational methods are essential for exploring this complex conformational landscape.
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. For this compound, this would involve systematically rotating key dihedral angles, such as the one between the cyclohexyl and cyclopentyloxy groups, and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. The resulting map provides a comprehensive overview of the accessible conformations and the pathways for interconversion.
Through a detailed analysis of the potential energy surface, the most stable conformers of this compound can be identified. For the cyclohexane (B81311) ring, chair conformations are generally the most stable. The substituents—the amino group and the cyclopentyloxy group—can be in either axial or equatorial positions. The relative energies of these conformers will depend on steric interactions.
Computational methods can precisely calculate the energy differences between these conformers and the energy barriers that must be overcome for them to interconvert. This information is crucial for understanding the dynamic behavior of the molecule in solution and its potential to interact with biological targets, as different conformers may exhibit different binding affinities.
Table 4: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial-Equatorial | 0.00 | 85 |
| Equatorial-Axial | 1.2 | 10 |
| Axial-Equatorial | 2.5 | 4 |
| Axial-Axial | 4.0 | 1 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior in Solution
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, solvation, and interactions with its environment.
Conformational Analysis: The cyclohexane ring in this compound can exist in several conformations, with the chair form being the most stable. MD simulations can explore the potential energy surface of the molecule, identifying the most probable conformations and the energy barriers between them. The orientation of the bulky cyclopentyloxy group and the amine group (axial versus equatorial) significantly influences the molecule's shape and reactivity. Simulations of similar cyclohexane-containing structures, such as in polyamides, have shown that the cyclohexane ring's dynamic instability can play a crucial role in its chemical behavior. mdpi.com
Solvation Effects: The behavior of this compound in a solvent is critical for its application in various chemical processes. MD simulations can model the interactions between the solute and solvent molecules. The amine group can form hydrogen bonds with protic solvents, while the ether and hydrocarbon portions will interact differently. Understanding these solvation shells is key to predicting solubility and reactivity. Studies on cyclic ethers have demonstrated their potential to interact with cations, a behavior that could be explored for this compound in the presence of metal ions. nih.gov
Illustrative Simulation Parameters: A typical MD simulation for this compound in an aqueous solution would involve the parameters outlined in the table below.
Table 1: Illustrative Molecular Dynamics Simulation Parameters
| Parameter | Value/Setting | Rationale |
| Force Field | CHARMM, AMBER, or OPLS | Commonly used force fields for organic molecules, providing accurate parameters for bond lengths, angles, and dihedrals. |
| Solvent Model | TIP3P or SPC/E | Standard water models that reproduce the properties of liquid water well. |
| System Size | ~5000 atoms | A balance between computational cost and accurately representing the bulk solvent environment. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for many chemical reactions. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns - 1 µs | Sufficient time to observe conformational changes and local solvent reorganization. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. |
Computational Studies on Reaction Mechanisms and Transition State Structures
Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), is invaluable for elucidating reaction mechanisms and identifying transition state structures. For this compound, several types of reactions could be investigated.
Acid-Catalyzed Cleavage of the Ether Bond: Ethers can be cleaved under strongly acidic conditions. libretexts.org Computational studies can model the protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion. DFT calculations can determine the activation energies for different pathways (e.g., SN1 vs. SN2), helping to predict the reaction products and conditions required. For this compound, the stability of potential carbocation intermediates on both the cyclopentyl and cyclohexyl rings would be a key factor. libretexts.org
Reactions at the Amine Group: The amine group is a key functional group for further chemical modifications. Computational studies can explore its reactivity as a nucleophile in reactions such as acylation or alkylation. The stereochemistry of the cyclohexyl ring and the steric hindrance from the cyclopentyloxy group would influence the accessibility of the nitrogen lone pair, a factor that can be quantified through transition state analysis.
Illustrative Reaction Coordinate Analysis: The table below outlines a hypothetical computational study on the acid-catalyzed cleavage of the C-O bond in this compound.
Table 2: Hypothetical DFT Study of Ether Cleavage
| Step | Computational Method | Information Gained |
| 1. Reactant & Product Optimization | DFT (e.g., B3LYP/6-31G*) | Geometries and energies of starting material and potential products (alcohols and alkyl halides). |
| 2. Transition State Search | QST2/QST3 or Berny Optimization | Geometry and energy of the transition state for the SN1 and SN2 pathways. |
| 3. Frequency Calculation | DFT (same level of theory) | Confirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energies. |
| 4. Intrinsic Reaction Coordinate (IRC) | IRC Calculation | Confirms that the found transition state connects the reactants and products. |
In Silico Screening and Ligand Design Principles for this compound
In silico methods are crucial in modern drug discovery and materials science for screening large libraries of virtual compounds and for designing new molecules with desired properties. While there is no specific information on the biological targets of this compound, we can discuss general principles.
Pharmacophore Modeling and Virtual Screening: If a biological target for a derivative of this compound were identified, a pharmacophore model could be developed. This model would define the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. Large chemical databases could then be virtually screened to find other molecules that fit this model. For instance, in silico studies on pyrimidine (B1678525) derivatives have successfully identified potent inhibitors of enzymes like COX-2. mdpi.com
Structure-Based Drug Design: If the 3D structure of a target protein is known, molecular docking could be used to predict how derivatives of this compound might bind. Docking simulations place the ligand into the binding site of the protein and score the interaction based on factors like electrostatic and van der Waals forces. This can guide the modification of the parent molecule to improve its binding affinity and selectivity. Such approaches have been used to design inhibitors for various enzymes. nih.gov
ADME-Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. For this compound, these tools could estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are vital in the early stages of drug development to identify potential liabilities. nanobioletters.com
Illustrative Ligand Design Principles: The following table outlines how the structure of this compound could be modified to improve its hypothetical properties as a ligand.
Table 3: Ligand Design Principles for this compound Derivatives
| Structural Modification | Desired Outcome | Rationale |
| Addition of Aromatic Rings | Increased binding affinity | Introduction of pi-stacking interactions with aromatic residues in a binding pocket. |
| Introduction of Polar Groups | Improved solubility | Enhanced hydrogen bonding with water. |
| Modification of Cyclohexylamine (B46788) Stereochemistry | Enhanced selectivity | The spatial arrangement of substituents can be critical for fitting into a specific binding site. |
| Variation of the Ether Linkage | Altered metabolic stability | Replacing the ether with a more stable or a more labile group to control the molecule's half-life. |
Vi. Applications in Advanced Organic Synthesis and Methodology Development
2-Cyclopentyloxy-cyclohexylamine as a Chiral Building Block in Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are a fundamental tool in asymmetric synthesis. nih.govresearchgate.netnih.gov The inherent chirality of this compound, arising from the stereocenters on the cyclohexane (B81311) ring, makes it a prospective candidate for use as a chiral auxiliary or a starting material for the synthesis of complex chiral targets.
While direct research specifically detailing the use of this compound as a chiral building block is not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its potential. Chiral amines are frequently employed as resolving agents or as chiral auxiliaries to guide the stereochemical outcome of a reaction. A novel approach in asymmetric synthesis involves the use of temporary stereocenters, where a chiral auxiliary is used to direct a diastereoselective reaction and is subsequently removed. nih.govrsc.org The this compound scaffold, with its defined stereochemistry, could theoretically be utilized in such strategies.
Development of Novel Synthetic Methodologies Utilizing the Cyclopentyloxy-cyclohexylamine Scaffold
The development of novel synthetic methodologies often relies on the unique reactivity and structural features of core molecular scaffolds. The "Cyclopentyloxy-cyclohexylamine" framework, while not extensively explored, holds potential for the development of new synthetic routes. Research into related structures, such as 2-cyclopentyloxyanisole, has demonstrated the utility of the cyclopentyloxy moiety in guiding the synthesis of biologically active compounds. nih.gov This suggests that the broader scaffold class is of interest in medicinal chemistry and could be a foundation for new synthetic methods. nih.gov
The development of synthetic routes to access functionalized carbocycles is an active area of research. Methodologies that can rapidly increase molecular complexity from simple starting materials are highly valued. While specific methods utilizing the this compound scaffold are not prominent in the literature, the general field of carbocycle synthesis is rich with innovation. umich.edu
Role as a Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. Consequently, the development of efficient synthetic routes to these structures is of paramount importance. Primary amines, such as this compound, are common starting materials for the synthesis of a wide variety of nitrogenous heterocycles.
For instance, substituted anilines and related amines can be precursors to indoles and quinolines, two privileged heterocyclic motifs. While specific examples of using this compound for this purpose are not detailed in the available literature, general synthetic strategies often involve the condensation of an amine with a suitable carbonyl compound or alkyne, followed by cyclization. The reactivity of the amine and the steric and electronic properties of its substituents can influence the course of these reactions.
Utility in Palladium-Catalyzed Alkene Difunctionalization Reactions
Palladium-catalyzed reactions have revolutionized organic synthesis, and alkene difunctionalization, the addition of two different functional groups across a double bond, is a powerful strategy for rapid molecular diversification. nih.govumich.eduscispace.comnih.gov These reactions can be either intramolecular or intermolecular and often proceed with high regio- and stereoselectivity. nih.govnih.gov
Amines can play various roles in these transformations, acting as nucleophiles or directing groups. While there is no specific literature detailing the use of this compound in palladium-catalyzed alkene difunctionalization, related secondary amines have been successfully employed as nucleophiles in such reactions. nih.gov The outcome of these reactions, including the regioselectivity, can be influenced by the nature of the amine nucleophile. nih.gov
Table 1: General Scope of Amine Nucleophiles in Palladium-Catalyzed Alkene Difunctionalization
| Amine Type | Reactivity | Regioselectivity | Reference |
| Cyclic Secondary Amines | Effective | Good | nih.gov |
| Acyclic Secondary Amines | Effective | Good | nih.gov |
| Primary Amines | Not Successful | - | nih.gov |
This table represents a general overview and is not specific to this compound.
Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives from this compound
Urea and thiourea functionalities are important pharmacophores found in a wide array of biologically active compounds. mdpi.comnih.govyakhak.org The synthesis of urea and thiourea derivatives typically involves the reaction of a primary or secondary amine with an isocyanate or isothiocyanate, respectively. Therefore, this compound would be a suitable precursor for a range of novel urea and thiourea derivatives.
The general synthesis of N-cyclohexyl thiourea derivatives has been reported, often through multicomponent reactions. researchgate.net A common method for preparing N-acylthioureas involves the reaction of an amine with an in situ generated acyl isothiocyanate from an acyl chloride and a thiocyanate (B1210189) salt. nih.gov
Table 2: General Synthesis of N-Cyclohexyl-N'-aroylthiourea
| Step | Reagents | Conditions | Outcome | Reference |
| 1 | Aroyl chloride, Ammonium (B1175870) thiocyanate | Dry acetone, reflux | Aroyl isothiocyanate | nih.gov |
| 2 | Cyclohexylamine (B46788) | Acetone, reflux | N-Cyclohexyl-N'-aroylthiourea | nih.gov |
This table outlines a general procedure and is not specific to this compound.
Contributions to New Reagent Design in Organic Transformations
The design of new reagents with enhanced reactivity, selectivity, or stability is a continuous effort in organic chemistry. Chiral amines and their derivatives are frequently used as ligands in asymmetric catalysis or as organocatalysts themselves. The structural features of this compound, particularly its chirality and the presence of a bulky ether linkage, could be exploited in the design of new chiral reagents or catalysts.
While no specific reagents derived from this compound are documented in the surveyed literature, the principles of ligand design suggest that it could be modified to create novel phosphine, N-heterocyclic carbene (NHC), or other ligand types for transition metal catalysis. The steric bulk of the cyclopentyloxy group could influence the coordination environment around a metal center, potentially leading to high levels of stereocontrol in catalytic reactions.
Vii. Coordination Chemistry and Metal Complexation Studies with 2 Cyclopentyloxy Cyclohexylamine
2-Cyclopentyloxy-cyclohexylamine as a Ligand in Transition Metal Chemistry
The structure of this compound, featuring a primary amine group on a cyclohexane (B81311) ring with a bulky cyclopentyloxy substituent, suggests its potential to act as a ligand in transition metal chemistry. The lone pair of electrons on the nitrogen atom of the amine group makes it a potential Lewis base, capable of donating electron density to a metal center to form a coordinate bond.
Based on its molecular structure, this compound would be expected to primarily function as a monodentate ligand . The sole donor site is the nitrogen atom of the amine group. The bulky cyclopentyloxy and cyclohexyl groups would likely sterically hinder the oxygen atom of the ether from participating in coordination, especially to a single metal center.
Expected Coordination Behavior:
| Feature | Predicted Characteristic | Rationale |
| Denticity | Monodentate | Single primary amine donor group. |
| Donor Atom | Nitrogen | Lone pair on the amine nitrogen is the primary site for coordination. |
| Steric Influence | Significant | The bulky cyclopentyloxy and cyclohexyl groups would influence the coordination geometry around the metal center and could prevent the formation of highly crowded complexes. |
The stereochemistry of the ligand, with chiral centers on the cyclohexane ring, could also lead to the formation of stereoisomeric metal complexes.
While this compound itself is likely monodentate, its scaffold presents opportunities for the design of polydentate ligands. fiveable.me By chemically modifying the structure, additional donor groups could be introduced to create ligands that can bind to a metal center through multiple points, leading to more stable complexes due to the chelate effect. libretexts.org
Potential Modifications for Polydentate Ligand Design:
| Modification Strategy | Potential Donor Groups | Resulting Ligand Type |
| Functionalization of the amine | Introduction of pyridyl, carboxylate, or phosphonate (B1237965) arms | Bidentate (N,N'), Tridentate (N,N',N''), etc. |
| Substitution on the cyclohexyl ring | Addition of donor-containing substituents at other positions | Bidentate, Tridentate |
| Modification of the cyclopentyloxy group | Unlikely due to the stability of the ether linkage, but functionalization of the cyclopentyl ring is a theoretical possibility. | Potentially introduces remote donor functionality. |
The development of such polydentate ligands could open avenues for applications in catalysis, materials science, and biomedical imaging. nih.govrsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of metal-amine complexes. This would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent.
General Synthetic Approach: MXn + yL → [MLy]Xn (where M = transition metal, X = anion, L = this compound, and y = stoichiometric coefficient)
Characterization of the resulting complexes would be crucial to confirm their formation and elucidate their structures.
Spectroscopic techniques are invaluable for probing the electronic environment of the metal center and confirming ligand coordination.
UV-Visible (UV-Vis) Spectroscopy: Changes in the absorption spectra upon complexation can indicate the coordination of the ligand to the metal ion. For transition metals with d-electrons, the d-d transitions are sensitive to the ligand field, and their shifts upon coordination can provide information about the geometry and strength of the metal-ligand interaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), EPR spectroscopy can provide detailed information about the metal's oxidation state, coordination environment, and the nature of the metal-ligand bond. The hyperfine coupling constants can reveal the extent of electron delocalization onto the ligand.
The definitive method for determining the solid-state structure of a metal complex is single-crystal X-ray diffraction. researchgate.netjocpr.comresearchgate.netnih.govnih.gov This technique would provide precise information on:
Bond lengths and angles between the metal and the ligand.
The coordination number and geometry of the metal center.
The conformation of the coordinated this compound ligand.
The packing of the complex molecules in the crystal lattice.
Due to the lack of experimental data, a hypothetical table of crystallographic data for a potential complex is presented for illustrative purposes.
Hypothetical X-ray Diffraction Data for a [M(this compound)2Cl2] Complex:
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| M-N bond length (Å) | 2.05 |
| N-M-N bond angle (°) | 90.5 |
| Cl-M-Cl bond angle (°) | 95.2 |
Note: This data is purely hypothetical and serves to illustrate the type of information obtained from X-ray diffraction analysis.
Thermodynamic Stability and Kinetic Inertness of Metal Complexes
The thermodynamic stability of a metal complex refers to the extent to which the complex will form under equilibrium conditions, often expressed by the formation constant (Kf). libretexts.org The kinetic inertness, on the other hand, describes the rate at which the ligands in the complex are exchanged with other ligands. nih.govlibretexts.orgnih.gov A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. libretexts.org
For a monodentate amine ligand like this compound, the stability of its complexes would be influenced by factors such as the nature of the metal ion (charge, size), and the steric bulk of the ligand. The chelate effect, a major contributor to the stability of complexes with polydentate ligands, would be absent. libretexts.org
The kinetic inertness would depend on the electronic configuration of the metal ion and the steric hindrance around the metal center. The bulky nature of the this compound ligand might be expected to slow down ligand exchange reactions, thus imparting a degree of kinetic inertness to its complexes.
Catalytic Applications of this compound Metal Complexes
The combination of a chiral cyclohexane backbone and nitrogen donor atoms in this compound makes it an attractive candidate for development as a ligand in asymmetric catalysis. Metal complexes featuring such ligands are often employed to create a specific chiral environment around the metal center, enabling stereoselective transformations.
Metal complexes of ligands structurally related to this compound have demonstrated significant efficacy in various homogeneous catalytic reactions, including hydrogenations and carbon-carbon bond-forming cross-coupling reactions.
Hydrogenation:
The asymmetric hydrogenation of prochiral ketones and olefins is a fundamental transformation in organic synthesis, particularly for the production of enantiomerically pure alcohols and other chiral building blocks. Ligands based on the 1,2-diaminocyclohexane scaffold have been successfully utilized in creating highly active and selective catalysts for this purpose. For instance, manganese(I) complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been shown to be effective in the asymmetric hydrogenation of various substituted acetophenones. nih.gov These catalysts, prepared in situ from Mn(CO)₅Br and the corresponding ligand, have achieved good enantioselectivity, with enantiomeric excesses (ee) up to 85%. nih.gov The steric and electronic properties of the ligand are crucial in determining the efficiency and selectivity of the catalyst. The bulky cyclopentyloxy group in this compound would be expected to play a significant role in defining the chiral pocket of a resulting metal complex, thus influencing the stereochemical outcome of the hydrogenation.
A representative example of such a catalytic system is presented in the table below, showcasing the performance of a manganese(I) complex with a PNNP-type ligand derived from 1,2-diaminocyclohexane in the asymmetric hydrogenation of acetophenone.
Table 1: Asymmetric Hydrogenation of Acetophenone using a Manganese(I) Complex with a (R,R)-1,2-diaminocyclohexane-derived Ligand
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) |
|---|
Data sourced from studies on analogous (R,R)-1,2-diaminocyclohexane-derived ligands. nih.gov
C-C Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The design of the ligand is critical for the stability and activity of the palladium catalyst. Amino acid-derived bisphenolate palladium complexes have shown promise in this area. rsc.org These complexes, featuring an O,N,O-pincer type coordination, have been successfully employed as catalysts in both Suzuki-Miyaura and Mizoroki-Heck couplings under mild conditions. rsc.org Given that this compound possesses two nitrogen donor atoms, it could potentially form stable chelate complexes with palladium, which could be effective in various C-C coupling reactions. The steric bulk of the cyclopentyloxy group could enhance catalyst stability and influence its reactivity.
The following table summarizes the catalytic activity of an amino acid-derived bisphenolate palladium(II) complex in the Suzuki-Miyaura coupling of 4'-bromoacetophenone (B126571) and phenylboronic acid, illustrating the potential of such systems.
Table 2: Suzuki-Miyaura Coupling Catalyzed by an Amino Acid-Derived Palladium(II) Complex
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|
Data sourced from studies on analogous amino acid-derived bisphenolate palladium complexes. rsc.org
Supramolecular Assembly Driven by Coordination Interactions
The directional nature of metal-ligand coordination bonds makes them a powerful tool for the construction of complex, well-defined supramolecular architectures. nih.govrsc.org Ligands containing multiple binding sites can act as building blocks that, upon coordination to metal ions, self-assemble into discrete two- and three-dimensional structures such as molecular polygons, polyhedra, or extended coordination polymers and metal-organic frameworks (MOFs). nih.govfrontiersin.org
The this compound ligand, with its two nitrogen donor atoms and the potential for hydrogen bonding from the amine groups, is well-suited for use in constructing such supramolecular assemblies. The stereochemistry of the cyclohexane backbone and the bulky cyclopentyloxy substituent would be expected to impart specific geometric constraints on the resulting assemblies, influencing their topology and properties.
For example, the use of amino-functionalized ligands in the synthesis of MOFs has been shown to be a valuable strategy for introducing specific functionalities, such as basic sites for CO₂ capture or catalytic centers. rsc.org Similarly, flexible aliphatic ligands, including those based on cyclohexane derivatives, can lead to MOFs with interesting dynamic properties, such as "breathing" effects in response to guest molecules. mdpi.com The incorporation of a ligand like this compound into a MOF structure could lead to materials with unique pore environments and potential applications in gas storage, separation, or heterogeneous catalysis.
The formation of discrete supramolecular structures is also a possibility. The reaction of a difunctional ligand with a metal complex that provides specific coordination angles can lead to the self-assembly of well-defined shapes. The principles governing the formation of such structures are well-established, with the final architecture being determined by the interplay of the coordination geometry of the metal, the structure of the organic ligand, and non-covalent interactions. tue.nl
Viii. Advanced Analytical Techniques for the Detection and Characterization of 2 Cyclopentyloxy Cyclohexylamine in Research Contexts
Chromatographic Separation Methods for Purity and Analysis
Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. For a compound like 2-Cyclopentyloxy-cyclohexylamine, various chromatographic methods would be utilized to assess its purity and for quantitative analysis.
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Amines, including cyclohexylamine (B46788) derivatives, can be challenging to analyze by GC due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. labrulez.com To mitigate these effects, specialized deactivated columns or derivatization of the analyte are often employed. labrulez.comresearchgate.net For this compound, which is expected to be reasonably volatile, GC would be a suitable method for purity assessment. A flame ionization detector (FID) would provide excellent sensitivity for this organic amine.
Illustrative GC Parameters for Analysis of a Cyclohexylamine Derivative
| Parameter | Example Condition |
| Column | Deactivated capillary column (e.g., DB-5ms, HP-5) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds. For non-volatile or thermally labile compounds, HPLC is often the method of choice. Given the molecular weight and expected polarity of this compound, reversed-phase HPLC would be a primary analytical tool. sielc.com A C18 or a phenyl-hexyl column could provide good separation. bre.com Detection could be achieved using a UV detector, although the chromophore in this compound is not particularly strong. Derivatization with a UV-active agent or the use of a more universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could enhance sensitivity.
Hypothetical HPLC Conditions for Purity Analysis
| Parameter | Example Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or Corona CAD |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster separations and higher resolution compared to traditional HPLC. nih.govnih.gov The principles of separation are the same as in HPLC, but the instrumentation is designed to handle much higher backpressures. nih.gov For the analysis of this compound, a UHPLC method would offer the advantages of reduced analysis time and lower solvent consumption, which is beneficial for high-throughput screening or process monitoring.
Example UHPLC Parameters for High-Throughput Analysis
| Parameter | Example Condition |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
The structure of this compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Since different enantiomers of a compound can have distinct biological activities, their separation and quantification are crucial. Chiral chromatography is the most effective method for separating enantiomers. icm.edu.pl This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. For a compound like this compound, a polysaccharide-based or cyclodextrin-based CSP would be a logical starting point for method development.
Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Example Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |
| Flow Rate | 0.8 mL/min |
| Detector | UV at 215 nm or Polarimeter |
| Column Temperature | 25 °C |
Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural information about the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern. This allows for the confident identification of the compound and any impurities. For this compound, GC-MS analysis would provide its retention time for identification and its mass spectrum for structural confirmation. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the cyclopentyloxy group or cleavage of the cyclohexane (B81311) ring.
Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Observation |
| Retention Time | Dependent on GC conditions |
| Molecular Ion (M+) | Expected at m/z corresponding to the molecular weight |
| Key Fragment Ions | Fragments corresponding to the cyclohexylamine and cyclopentyloxy moieties |
| Ionization Mode | Electron Ionization (EI) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique ideal for identifying and quantifying specific compounds within complex mixtures. For a compound like this compound, LC-MS/MS would be the method of choice due to its high sensitivity and specificity.
The process involves introducing a sample into a liquid chromatograph, which separates the individual components of the mixture. As the separated components, including the target analyte, exit the chromatography column, they enter the mass spectrometer. In the mass spectrometer, the molecules are ionized. For a secondary amine like this compound, a soft ionization technique such as Electrospray Ionization (ESI) in positive mode would likely be effective, as it would protonate the basic amine group to create a pseudomolecular ion [M+H]⁺.
This primary ion is then selected and fragmented to produce characteristic product ions. The specific transition from the precursor ion to the product ions is monitored, providing a high degree of certainty in identification and quantification. While methods for various arylcyclohexylamines have been described, detailing their characterization by mass spectrometry, similar specific applications for N-alkoxy-cyclohexylamines are not readily found. nih.gov The development of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions (column type, mobile phase composition, and gradient) and mass spectrometric parameters (ionization source settings, precursor/product ion selection, and collision energies).
Table 1: Hypothetical LC-MS/MS Parameters for Analysis of a Secondary Amine This table is illustrative and not based on experimental data for this compound.
| Parameter | Example Condition | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of the analyte from matrix components based on polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to promote ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the analyte from the column. |
| Flow Rate | 0.3 mL/min | Controls the speed of separation. |
| Gradient | 5% B to 95% B over 5 minutes | Varies the mobile phase composition to effectively elute compounds with different polarities. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged ions, suitable for basic amines. |
| Monitored Transition | e.g., m/z 198.2 → 116.1 | Specific precursor-to-product ion transition for quantification and confirmation. |
| Dwell Time | 100 ms | The time spent measuring a specific ion transition. |
Development and Validation of Analytical Methods for Research Applications
The development and validation of an analytical method are crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose. gavinpublishers.comdemarcheiso17025.com Any new analytical method for this compound would require a comprehensive validation process according to guidelines from bodies like the International Council for Harmonisation (ICH). amazonaws.com
The validation process establishes through documented evidence that the method has a high degree of assurance for its intended use. researchgate.net Key validation parameters include:
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Validation Parameters and Acceptance Criteria This table presents general criteria and is not specific to this compound.
| Validation Parameter | Typical Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (Relative Standard Deviation, %RSD) | ≤ 15% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference at the retention time of the analyte. |
Advanced Detection Modalities (e.g., Electrochemical, Spectrofluorometric)
While LC-MS/MS is often preferred, other detection methods can be employed for the analysis of secondary amines, sometimes requiring derivatization to enhance detectability.
Electrochemical Detection (ED): Electrochemical detection, often coupled with liquid chromatography (LC-EC), can be a highly sensitive technique for electroactive compounds. Aliphatic amines, including secondary amines, can be oxidized electrochemically. acs.orgnih.gov The method involves applying a potential to an electrode and measuring the resulting current from the oxidation or reduction of the analyte. For secondary amines, direct detection can be challenging. A common strategy involves derivatization to attach a more easily oxidizable tag to the amine. For instance, ferrocenecarboxylic acid chloride has been used to "tag" secondary amines, allowing for selective and sensitive detection. researcher.life
Spectrofluorometric Detection: This method measures the fluorescence of a compound. Most simple aliphatic amines are not naturally fluorescent. Therefore, a derivatization step is required to introduce a fluorophore (a fluorescent tag) onto the amine molecule. This approach can yield very low detection limits. Various reagents can be used to derivatize amines for fluorescence detection. The choice of reagent depends on the nature of the amine and the desired analytical sensitivity. Although specific spectrofluorometric methods for this compound are not documented, general methods for secondary amines exist and could potentially be adapted. acs.org
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 2-Cyclopentyloxy-cyclohexylamine in laboratory settings?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Use nitrile or chemical-resistant gloves (inspected prior to use) and a full-body protective suit. Eye protection must comply with standards like EN 166 or NIOSH (e.g., safety glasses with side shields or face shields) .
-
Engineering Controls : Work in a fume hood with adequate ventilation. Avoid skin/eye contact and inhalation by using closed systems for transfers .
-
Decontamination : Wash hands thoroughly after handling. Contaminated gloves must be disposed of according to hazardous waste regulations .
-
Emergency Response : For spills, contain using inert absorbents (e.g., vermiculite) and avoid drainage systems. Consult safety data sheets (SDS) for compound-specific first-aid measures .
Safety Protocol Component Implementation Gloves Nitrile, inspected before use Eye Protection EN 166/NIOSH-certified goggles Ventilation Fume hood with ≥100 ft/min airflow
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
Nuclear Magnetic Resonance (NMR) : Acquire H and C NMR spectra in deuterated solvents (e.g., CDCl). Compare peak shifts to published spectra (e.g., NIST Chemistry WebBook) .
High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm). A purity threshold of ≥95% is typical for research-grade compounds .
Mass Spectrometry (MS) : Confirm molecular ion peaks via ESI-MS or GC-MS. Cross-reference with theoretical m/z values .
-
Reference Standards : Use certified analytical standards (e.g., Cayman Chemical) to validate results .
Technique Key Parameters Purpose NMR 400 MHz, CDCl Structural confirmation HPLC C18, 70:30 MeOH:HO Purity assessment MS ESI+, 100–1000 m/z Molecular weight verification
Advanced Research Questions
Q. How should researchers design experiments to explore the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
Dose-Response Studies : Test concentrations from 1 nM to 100 µM in cell lines (e.g., HEK293 or primary neurons). Use DMSO as a vehicle control (≤0.1% final concentration) .
Target Identification : Perform binding assays (e.g., radioligand displacement) against receptors with structural homology to cyclohexylamine derivatives (e.g., NMDA or sigma receptors) .
- Data Validation : Replicate experiments ≥3 times. Use ANOVA for statistical significance (p < 0.05) and report SEM .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm functional groups and stereochemistry .
- Database Consultation : Compare experimental data with NIST or PubChem entries. Discrepancies may indicate impurities or isomerization .
- Peer Review : Present findings to collaborators or at lab meetings to identify overlooked variables (e.g., solvent artifacts) .
Q. What strategies optimize the synthesis of this compound to improve yield?
- Methodological Answer :
- Reaction Optimization :
Catalyst Screening : Test palladium, nickel, or enzyme catalysts for cyclization steps. Monitor yields via TLC .
Solvent Selection : Compare polar aprotic solvents (e.g., DMF, DMSO) for amine coupling reactions.
-
Workflow Table :
Step Condition Yield Notes Cyclization Pd(OAc), 80°C 65% Requires inert atmosphere Amine coupling DMF, 24 hr 72% Lower impurity profile
Data Analysis & Reporting
Q. How should researchers address reproducibility issues in assays involving this compound?
- Methodological Answer :
- Standardized Protocols : Document reagent lot numbers, equipment calibration dates, and ambient conditions (e.g., humidity) .
- Blinded Experiments : Assign sample IDs randomly to avoid bias. Use automated pipetting systems for consistency .
Q. What ethical considerations apply to studies involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
